molecular formula C15H16N2O4S B15057389 2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid

2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid

Katalognummer: B15057389
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: JZYIIIRMRKUWNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the acetic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism by which 2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyphenylacetic acid: This compound shares the methoxyphenyl group but lacks the thiazole ring and acetic acid moiety.

    2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound has a similar methoxyphenyl group but features a different heterocyclic ring system.

Uniqueness

2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid is unique due to its specific combination of functional groups and ring systems. This unique structure gives it distinct chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C15H16N2O4S

Molekulargewicht

320.4 g/mol

IUPAC-Name

2-[4-(4-methoxyphenyl)-2-(propanoylamino)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C15H16N2O4S/c1-3-12(18)16-15-17-14(11(22-15)8-13(19)20)9-4-6-10(21-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,19,20)(H,16,17,18)

InChI-Schlüssel

JZYIIIRMRKUWNU-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.